molecular formula C14H14N2O B2699972 N-(but-3-yn-1-yl)-2-(1H-indol-1-yl)acetamide CAS No. 1351662-23-1

N-(but-3-yn-1-yl)-2-(1H-indol-1-yl)acetamide

Cat. No.: B2699972
CAS No.: 1351662-23-1
M. Wt: 226.279
InChI Key: YTSNDIRCCLNAET-UHFFFAOYSA-N
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Description

N-(but-3-yn-1-yl)-2-(1H-indol-1-yl)acetamide is an organic compound that features an indole ring, an acetamide group, and a but-3-yn-1-yl substituent

Scientific Research Applications

N-(but-3-yn-1-yl)-2-(1H-indol-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological or oncological pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study the biological activity of indole derivatives and their interactions with various enzymes and receptors.

    Industrial Applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(but-3-yn-1-yl)-2-(1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Acetylation: The indole derivative is then acetylated using acetic anhydride to form 2-(1H-indol-1-yl)acetamide.

    Alkylation: The final step involves the alkylation of the acetamide with but-3-yn-1-yl bromide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(but-3-yn-1-yl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to convert the triple bond in the but-3-yn-1-yl group to a double or single bond.

    Substitution: The indole ring and acetamide group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alkenes or alkanes.

Mechanism of Action

The mechanism of action of N-(but-3-yn-1-yl)-2-(1H-indol-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. This can modulate the activity of enzymes or receptors involved in various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(but-3-yn-1-yl)-2-(1H-indol-1-yl)ethanamide: Similar structure but with an ethanamide group instead of an acetamide group.

    N-(but-3-yn-1-yl)-2-(1H-indol-1-yl)propionamide: Similar structure but with a propionamide group.

    N-(but-3-yn-1-yl)-2-(1H-indol-1-yl)butanamide: Similar structure but with a butanamide group.

Uniqueness

N-(but-3-yn-1-yl)-2-(1H-indol-1-yl)acetamide is unique due to its specific combination of an indole ring, an acetamide group, and a but-3-yn-1-yl substituent. This unique structure allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development.

Properties

IUPAC Name

N-but-3-ynyl-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-2-3-9-15-14(17)11-16-10-8-12-6-4-5-7-13(12)16/h1,4-8,10H,3,9,11H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSNDIRCCLNAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNC(=O)CN1C=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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